molecular formula C15H16ClNO3S B3001682 N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 893775-47-8

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3001682
M. Wt: 325.81
InChI Key: LRQXBMCADQQQAY-UHFFFAOYSA-N
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Description

The compound "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a sulfonamide group attached to a benzene ring is a common feature in many therapeutic agents, and the substitution pattern on the benzene rings can significantly influence the compound's properties and biological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring to achieve desired properties. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase involves the introduction of a phenylthiazol group to the benzenesulfonamide core . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes to introduce various substituents like fluorine, hydroxy, and methoxy groups . These methods could potentially be adapted to synthesize the compound by introducing a 5-chloro-2-hydroxyphenyl group to a trimethylbenzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic methods such as NMR, HRMS, and sometimes X-ray crystallography. For instance, the structures of new dibenzenesulfonamides were confirmed using 1H NMR, 13C NMR, and HRMS spectra . Additionally, the structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides were studied by X-ray single-crystal analysis and DFT calculations . These techniques could be employed to analyze the molecular structure of "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" to confirm its identity and purity.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, including phenols and aromatic amines . The reactivity of the compound could be explored in similar chlorination reactions, or it could be used as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene rings. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide hydrogen and the overall polarity of the molecule. The compound's ability to form hydrogen bonds can also impact its solubility in various solvents. The physical and chemical properties of "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" would need to be determined experimentally, potentially using methods similar to those described in the literature for related compounds .

Relevant Case Studies

Case studies involving benzenesulfonamide derivatives often focus on their biological activities. For example, certain dibenzenesulfonamides have shown anticancer effects by inducing apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes . Another study on novel guanidine derivatives of benzenesulfonamides revealed their inhibition of human carbonic anhydrase isozymes and anticancer activity . These studies highlight the potential therapeutic applications of benzenesulfonamide derivatives, which could be relevant for the compound "N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide" if it exhibits similar biological activities.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXBMCADQQQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

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